8-Thiabicyclo[3.2.1]octan-3-one

Enzyme Kinetics Tropane Alkaloid Biosynthesis Biochemical Probe

Essential biochemical probe for tropane alkaloid pathway studies: exclusively metabolized by TR-I with no TR-II activity, enabling precise uncoupling of reductase branch points. Sulfur bridge facilitates enantioselective functionalization for CNS ligand SAR campaigns. Verify heterologous TR-I expression via LC-MS feeding assays. Select this sulfur analog to eliminate background from native N-methyl pathways.

Molecular Formula C7H10OS
Molecular Weight 142.22 g/mol
CAS No. 16892-50-5
Cat. No. B1267008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Thiabicyclo[3.2.1]octan-3-one
CAS16892-50-5
Molecular FormulaC7H10OS
Molecular Weight142.22 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC1S2
InChIInChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
InChIKeyWRKYCQOFEBORNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Thiabicyclo[3.2.1]octan-3-one (CAS 16892-50-5): A Sulfur-Bridged Biochemical Tool for Tropane Alkaloid Research


8-Thiabicyclo[3.2.1]octan-3-one is a synthetic, sulfur-containing bicyclic ketone that serves as the direct sulfur analogue of tropinone, wherein the nitrogen bridge is replaced by a sulfur atom [1]. This heteroatom substitution preserves the core bicyclo[3.2.1]octane framework while introducing distinct electronic and steric properties. The compound is primarily utilized as a biochemical tool to probe the stereospecificity and regulation of tropane alkaloid biosynthesis, particularly through its differential interactions with the key branch-point enzymes, tropinone reductase I and II [1][2].

Why 8-Thiabicyclo[3.2.1]octan-3-one Cannot Be Substituted by Tropinone or Other Heteroatom Analogs


Replacing the nitrogen bridge in tropinone with a sulfur atom fundamentally alters the molecule's interaction with key biosynthetic enzymes. While tropinone is a substrate for both tropinone reductase I (TR-I) and tropinone reductase II (TR-II), 8-thiabicyclo[3.2.1]octan-3-one is exclusively metabolized by TR-I, with TR-II showing no detectable activity [1]. This enzyme selectivity is not a property shared by simple heteroatom analogs; for example, 8-oxabicyclo[3.2.1]octan-3-one or other sulfur-containing bicyclic ketones may exhibit entirely different substrate specificities and inhibitory profiles. Therefore, the compound's unique enzyme recognition pattern makes it an irreplaceable tool for dissecting the TR-I/TR-II branch point in tropane alkaloid biosynthesis, and generic substitution would fail to provide the same experimental readout [1].

Quantitative Differentiation of 8-Thiabicyclo[3.2.1]octan-3-one: Enzyme Kinetics, Selectivity, and Metabolic Impact


Substrate Affinity (Km) for Tropinone Reductase I: A Defined Benchmark for Biochemical Tool Selection

8-Thiabicyclo[3.2.1]octan-3-one acts as a substrate for tropinone reductase I (TR-I) from Datura stramonium, with a Michaelis constant (Km) of 0.035 mM [1]. This value provides a quantitative measure of the compound's binding affinity for the enzyme's active site. In contrast, the natural substrate tropinone has a reported Km of 0.044 mM under identical assay conditions [1]. The slightly lower Km for the sulfur analog indicates a modestly higher binding affinity for TR-I compared to the native substrate.

Enzyme Kinetics Tropane Alkaloid Biosynthesis Biochemical Probe

Enzyme Selectivity: Exclusive Metabolism by Tropinone Reductase I Defines a Unique Branch-Point Probe

In vitro enzyme assays demonstrate that 8-thiabicyclo[3.2.1]octan-3-one is metabolized exclusively by tropinone reductase I (TR-I), while tropinone reductase II (TR-II) exhibits no detectable activity towards this sulfur analog [1]. This contrasts sharply with the natural substrate tropinone, which is accepted by both TR-I and TR-II, albeit with differing stereospecific outcomes. The absolute selectivity for TR-I over TR-II is a unique property not shared by tropinone or other simple heteroatom analogs.

Enzyme Specificity Tropane Alkaloid Pathway Biochemical Tool

Reduced Catalytic Efficiency: Reaction Velocity Relative to Tropinone Informs In Vivo Dosage

The reaction velocity of tropinone reductase I (TR-I) with 8-thiabicyclo[3.2.1]octan-3-one as substrate is 35-40% of the rate observed with the natural substrate tropinone under identical conditions [1]. This indicates that while the sulfur analog binds with comparable or slightly higher affinity, its catalytic turnover is significantly slower. This quantitative difference in turnover rate must be accounted for when designing feeding experiments or kinetic models of the pathway.

Enzyme Kinetics Catalytic Efficiency Biochemical Probe

Potent and Selective Inhibition of TR-I by Derived Alcohols: A Downstream Regulatory Effect

The reduction products of 8-thiabicyclo[3.2.1]octan-3-one—8-thiabicyclo[3.2.1]octan-3α-ol and 8-thiabicyclo[3.2.1]octan-3β-ol—act as potent inhibitors of tropinone reductase I (TR-I), with I50 values of 0.081 mM and 0.021 mM, respectively [1]. Importantly, these sulfur-containing alcohols do not inhibit tropinone reductase II (TR-II). This selective feedback inhibition on the TR-I branch provides a mechanism for the observed metabolic perturbations in planta, whereby feeding the ketone leads to increased pseudotropine production at the expense of tropine-derived alkaloids [2].

Enzyme Inhibition Feedback Regulation Alkaloid Biosynthesis

In Vivo Metabolic Perturbation: Altered Alkaloid Profile in Transformed Root Cultures

When 8-thiabicyclo[3.2.1]octan-3-one is fed to Datura stramonium transformed root cultures, it induces a quantifiable shift in the alkaloid profile. Hyoscyamine levels and the concentrations of tropine and 3α-acetoxytropane are significantly reduced, whereas pseudotropine levels increase [1]. This in vivo outcome is fully consistent with the in vitro enzyme selectivity and inhibition data, validating the compound's utility as a functional probe of the tropane alkaloid biosynthetic pathway.

Metabolic Engineering Plant Secondary Metabolism Alkaloid Profiling

Sulfur Bridge Enables Unique Enolate Chemistry for Synthetic Diversification

The presence of the sulfur bridge in 8-thiabicyclo[3.2.1]octan-3-one facilitates enantioselective deprotonation reactions that are not feasible with the nitrogen-bridged tropinone. Studies have demonstrated that the enolate chemistry of this sulfur analog allows for the stereocontrolled synthesis of a variety of sulfur-containing tropane derivatives [1]. While direct comparative data for enantiomeric excess under identical conditions with tropinone are not available, the electronic influence of sulfur on the α-proton acidity and the geometry of the resulting enolate is a class-level advantage that enables synthetic routes inaccessible from the azabicyclic scaffold.

Synthetic Chemistry Enolate Chemistry Tropane Alkaloid Analogs

High-Value Application Scenarios for 8-Thiabicyclo[3.2.1]octan-3-one in Academic and Industrial Research


Dissecting the Tropane Alkaloid Biosynthetic Branch Point

Researchers studying the regulation of tropane alkaloid production in Solanaceae plants (e.g., Datura, Atropa, Hyoscyamus) can use 8-thiabicyclo[3.2.1]octan-3-one as a selective substrate and inhibitor to uncouple the TR-I and TR-II pathways. Its exclusive metabolism by TR-I (Km = 0.035 mM) [1] and the potent TR-I inhibition by its alcohol derivatives (I50 = 0.081 and 0.021 mM) [2] provide a dual mechanism for probing the contribution of each reductase to alkaloid profiles. This enables precise metabolic flux analysis and validation of genetic engineering strategies aimed at enhancing yields of high-value alkaloids like hyoscyamine and scopolamine [3].

Synthesis of Sulfur-Containing Tropane Analogs for CNS Drug Discovery

Medicinal chemistry teams developing monoamine transporter ligands for cocaine abuse pharmacotherapy or other CNS disorders can leverage 8-thiabicyclo[3.2.1]octan-3-one as a versatile starting material. The sulfur bridge facilitates enantioselective deprotonation and subsequent functionalization to generate 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogs, which have demonstrated potent (IC50 = 4.5–5.7 nM) and highly selective (>800-fold) inhibition of the dopamine and serotonin transporters [1]. The synthetic accessibility of this scaffold, combined with its unique electronic properties, accelerates structure-activity relationship (SAR) campaigns and diversification efforts [2].

Enzyme Mechanism and Specificity Studies with Tropinone Reductases

Biochemists and structural biologists investigating the molecular basis of substrate recognition and stereospecificity in short-chain dehydrogenase/reductase (SDR) enzymes can employ 8-thiabicyclo[3.2.1]octan-3-one as a mechanistic probe. The differential catalytic efficiency (35-40% of tropinone velocity) [1] and the absolute discrimination between TR-I and TR-II [2] make it an ideal tool for mutational analysis, co-crystallization studies, and computational modeling. The sulfur atom's larger van der Waals radius and altered electronic distribution, compared to nitrogen, provides a sensitive probe for mapping the active site geometry and identifying critical residues governing substrate orientation and turnover [3].

Validating Metabolic Engineering Outcomes in Heterologous Hosts

Synthetic biology groups reconstructing plant alkaloid pathways in microbial or plant chassis (e.g., yeast, Nicotiana benthamiana) can use 8-thiabicyclo[3.2.1]octan-3-one as a diagnostic substrate to confirm functional expression and stereospecificity of heterologously expressed tropinone reductases. Feeding experiments in the engineered host, followed by LC-MS analysis for the characteristic 8-thiabicyclo[3.2.1]octan-3-ol reduction products and the associated shift in endogenous alkaloid profiles (decreased hyoscyamine, increased pseudotropine) [1], provide rapid, unambiguous evidence of pathway activity and enzyme fidelity without interference from native plant metabolism.

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